molecular formula C11H15BrClNO B2713217 4-(3-Bromophenyl)piperidin-4-ol;hydrochloride CAS No. 2253632-11-8

4-(3-Bromophenyl)piperidin-4-ol;hydrochloride

Cat. No. B2713217
CAS RN: 2253632-11-8
M. Wt: 292.6
InChI Key: BEEGPYHHCCUSQO-UHFFFAOYSA-N
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Description

“4-(3-Bromophenyl)piperidin-4-ol;hydrochloride” is a chemical compound with the CAS Number: 2377035-88-4 . It has a molecular weight of 306.63 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16BrNO.ClH/c13-11-3-1-2-10 (8-11)9-12 (15)4-6-14-7-5-12;/h1-3,8,14-15H,4-7,9H2;1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 306.63 . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Molecular Structure and Crystallography

Research on related compounds, such as 4-piperidinecarboxylic acid hydrochloride, reveals insights into their crystal and molecular structures. The study by Szafran, Komasa, & Bartoszak-Adamska (2007) characterized 4-piperidinecarboxylic acid hydrochloride through single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, providing a foundational understanding of its molecular conformation and interactions.

Enantiomeric Resolution and Chiral Studies

Enantiomeric resolution of closely related compounds, such as enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, highlights the importance of chirality in chemical research. Ali et al. (2016) demonstrated the use of a Chiralpak IA column for the resolution of these enantiomers, emphasizing the role of hydrogen bonding and π–π interactions in chiral resolution Ali et al. (2016).

Synthesis and Bioactivities of Halogen Bearing Compounds

The synthesis and evaluation of phenolic bis Mannich bases with halogen-bearing compounds, including those related to 4-(3-Bromophenyl)piperidin-4-ol; hydrochloride, have been studied for their cytotoxic and enzyme inhibitory effects. Yamali et al. (2016) synthesized a series of compounds to assess their potential as anticancer drug candidates, revealing the nuanced effects of halogen substitution on biological activity Yamali, Gul, Sakagami, & Supuran (2016).

Kinetic Studies of Alicyclic Amines

Investigations into the kinetics and mechanisms of reactions involving alicyclic amines and thionocarbonates provide insight into the reactivity and potential applications of piperidin-based compounds. The study by Castro et al. (2001) explored these reactions, offering a deeper understanding of the chemical behavior and interaction patterns of related structures Castro, Leandro, Quesieh, & Santos (2001).

Anti-Leukemia Activity and Molecular Design

The synthesis of compounds based on the 1-phenethyl-4-hydroxy piperidinium hydrochloride motif, including variations like 4-(2-(Benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol, highlights the potential for designing molecules with anti-leukemia activity. Research by Yang et al. (2009) focused on synthesizing and characterizing these compounds, demonstrating their ability to inhibit the growth of K562 cells Yang, Xue, Wang, Zhu, Jin, & Chen (2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

4-(3-bromophenyl)piperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c12-10-3-1-2-9(8-10)11(14)4-6-13-7-5-11;/h1-3,8,13-14H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEGPYHHCCUSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC(=CC=C2)Br)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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